Solubility of 3-(2-Hydroxyethyl)-1,1-dimethylurea: Technical Analysis & Characterization Guide
Solubility of 3-(2-Hydroxyethyl)-1,1-dimethylurea: Technical Analysis & Characterization Guide
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3-(2-Hydroxyethyl)-1,1-dimethylurea .
Executive Summary
3-(2-Hydroxyethyl)-1,1-dimethylurea (CAS: 65869-66-1) is a bifunctional urea derivative characterized by a hydrophilic hydroxyethyl tail and a hydrophobic dimethyl head.[1] This hybrid structure imparts a unique amphiphilic solubility profile, making it highly soluble in protic solvents (water, alcohols) and polar aprotic solvents (DMSO, DMF), while exhibiting limited solubility in non-polar hydrocarbons. This guide provides a theoretical solubility landscape, thermodynamic analysis, and a validated experimental protocol for researchers characterizing this compound for pharmaceutical or industrial applications.
Compound Profile & Physicochemical Basis[2][3][4][5][6][7][8]
The solubility behavior of 3-(2-Hydroxyethyl)-1,1-dimethylurea is governed by the competition between its hydrogen-bonding domains and its hydrophobic alkyl substituents.
Structural Analysis[5]
-
CAS Number: 65869-66-1[1]
-
Molecular Formula:
[3][4][5] -
Molecular Weight: 132.16 g/mol
-
Key Functional Groups:
-
Urea Core (
): Acts as a rigid, planar scaffold capable of dual H-bond acceptance (carbonyl oxygen) and donation (amide nitrogen). -
Hydroxyethyl Group (
): A primary alcohol moiety that significantly enhances water solubility through H-bond donation and acceptance. -
Dimethyl Group (
): A hydrophobic domain that disrupts crystal lattice packing (lowering melting point relative to unsubstituted urea) and improves solubility in organic media.
-
Predicted Solubility Landscape
Based on Structure-Property Relationships (SPR) and data from homologous compounds (e.g., Hydroxyethyl Urea, 1,1-Dimethylurea), the solubility profile is categorized as follows:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Driver |
| Protic Polar | Water, Methanol, Ethanol | High | Strong H-bond network formation between solvent OH groups and solute C=O/OH groups. |
| Aprotic Polar | DMSO, DMF, Acetone | High | Dipole-dipole interactions; solvation of the urea core. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Limited H-bonding; solubility driven by van der Waals forces and polarity. |
| Non-Polar | Hexane, Toluene | Low | Dominance of hydrophobic effect; high energy cost to solvate polar urea core. |
Solute-Solvent Interaction Dynamics
The dissolution process is driven by the formation of a solvation shell. The diagram below illustrates the competing interactions that determine solubility.
Figure 1: Mechanistic pathways determining solubility in polar vs. non-polar solvents.
Thermodynamic Framework
To rigorously quantify solubility, researchers must determine the thermodynamic parameters of dissolution. The solubility (
Where
Thermodynamic Parameters
From the solubility data, the standard enthalpy (
- (Enthalpy): Typically positive (endothermic) for urea derivatives in water/alcohols, indicating that energy is required to break the solute's crystal lattice.
- (Entropy): Typically positive , driving the dissolution process as the ordered crystal structure breaks down into a disordered solution.
- (Gibbs Energy): Must be negative for spontaneous dissolution.
Experimental Protocol: Laser Dynamic Method
For precise solubility determination, the Laser Dynamic Method is the gold standard. It eliminates visual subjectivity by detecting the exact moment of crystal disappearance via laser transmittance.
Required Equipment
-
Jacketed glass equilibrium cell (50-100 mL).
-
Thermostatic water bath (Control precision
K). -
Laser source (e.g., He-Ne or simple red diode).
-
Light intensity sensor/photodetector.
-
Magnetic stirrer.
Step-by-Step Methodology
-
Preparation: Weigh a precise mass of 3-(2-Hydroxyethyl)-1,1-dimethylurea (
) and solvent ( ) into the equilibrium cell. -
Equilibration: Set the water bath temperature slightly below the expected dissolution point. Stir continuously.
-
Heating Ramp: Slowly increase the temperature (e.g., 0.1 K/min) while monitoring laser transmittance through the solution.
-
Initial State: Suspension is turbid; laser transmittance is low/scattering is high.
-
-
Detection: As the final crystal dissolves, the solution becomes clear, and laser transmittance spikes sharply to a maximum stable value.
-
Recording: Record this temperature as the saturation temperature (
) for the known mole fraction. -
Replication: Repeat with varying solute/solvent ratios to construct the full solubility isotherm.
Figure 2: Workflow for the Laser Dynamic Solubility Measurement.
Applications & Implications
Understanding the solubility of 3-(2-Hydroxyethyl)-1,1-dimethylurea is critical for:
-
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of nitrosourea antineoplastic agents. High solubility in organic solvents (DCM, Ethanol) facilitates reaction kinetics.
-
Formulation Stability: In cosmetic or agrochemical formulations, it may act as a humectant or stabilizer. Its water solubility ensures compatibility with aqueous delivery systems.
-
Process Design: Solubility data allows engineers to design crystallization processes for purification (e.g., cooling crystallization from ethanol).
References
-
Compound Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23283749, 3-(2-Hydroxyethyl)-1,1-dimethylurea. Retrieved from [Link]
- Methodology (Laser Method): Zhu, J., et al. (2015). "Solubility and thermodynamic properties of 1,1-dimethylurea in different solvents." Journal of Chemical & Engineering Data.
-
Comparative Data (Hydroxyethyl Urea): European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Hydroxyethyl Urea. Retrieved from [Link]
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
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- 1. 1824155-21-6,2-Chloro-4-methoxy-6-methylphenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 3-(2-Hydroxyethyl)-1,1-dimethylurea | C5H12N2O2 | CID 23283749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Ornithine monohydrochloride for biochemistry 3184-13-2 [sigmaaldrich.com]
- 4. Product Information | L-Ornithine Monohydrochloride 25718-34 5G NACALAI TESQUE, INC. | e-Nacalai Search Version [e-nacalai.jp]
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